molecular formula C19H24N8 B6457911 2-cyclopropyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549008-24-2

2-cyclopropyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457911
CAS No.: 2549008-24-2
M. Wt: 364.4 g/mol
InChI Key: HPFGUAGMLCYNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “2-cyclopropyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a complex organic compound. It contains several functional groups, including a cyclopropyl group, a pyrimidine ring, and a piperazine ring .


Molecular Structure Analysis

The molecule contains several cyclic structures, including a cyclopropyl group, a pyrimidine ring, and a piperazine ring. The pyrazolo[3,4-d]pyrimidin-4-yl group is a fused ring system that combines a pyrazole ring and a pyrimidine ring .

Future Directions

The future directions for research on this molecule could include further exploration of its synthesis, investigation of its chemical reactions, and study of its biological activity. The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers .

Biochemical Analysis

Biochemical Properties

The compound 2-cyclopropyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase . The compound forms essential hydrogen bonds with Leu83, a key residue in the active site of CDK2 .

Cellular Effects

In cellular studies, this compound has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Specifically, it inhibits CDK2, which plays a crucial role in cell cycle regulation .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits significant anti-proliferative effects in various cell lines .

Properties

IUPAC Name

4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-12-13(2)23-16(14-4-5-14)24-17(12)26-6-8-27(9-7-26)19-15-10-22-25(3)18(15)20-11-21-19/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFGUAGMLCYNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.